molecular formula C25H40O4 B15177064 Isononyl isooctyl phthalate CAS No. 96532-79-5

Isononyl isooctyl phthalate

Cat. No.: B15177064
CAS No.: 96532-79-5
M. Wt: 404.6 g/mol
InChI Key: LZZFTQBNXQLULW-UHFFFAOYSA-N
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Description

Isononyl isooctyl phthalate is a chemical compound belonging to the phthalate family, which are primarily used as plasticizers. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is commonly used in the production of polyvinyl chloride (PVC) plastics, which are found in a wide range of products, including medical devices, food packaging, and toys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isononyl isooctyl phthalate typically involves the esterification of phthalic anhydride with isononyl and isooctyl alcohols. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where phthalic anhydride and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to promote the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isononyl isooctyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of phthalic acid derivatives, while reduction may yield alcohol derivatives .

Scientific Research Applications

Isononyl isooctyl phthalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isononyl isooctyl phthalate involves its interaction with cellular components, such as enzymes and receptors. It can act as an endocrine disruptor, interfering with the normal functioning of hormonal systems. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isononyl isooctyl phthalate is unique due to its specific combination of isononyl and isooctyl groups, which provide it with distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability, such as medical devices and automotive parts .

Properties

CAS No.

96532-79-5

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-O-(6-methylheptyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H40O4/c1-20(2)14-8-5-6-12-18-28-24(26)22-16-10-11-17-23(22)25(27)29-19-13-7-9-15-21(3)4/h10-11,16-17,20-21H,5-9,12-15,18-19H2,1-4H3

InChI Key

LZZFTQBNXQLULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C

Origin of Product

United States

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